![molecular formula C9H7N3 B009163 2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニトリル CAS No. 19768-70-8](/img/structure/B9163.png)

2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニトリル

概要

説明

Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves various strategies, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods have enabled the efficient synthesis of methylimidazo[1,2-a]pyridines, demonstrating the versatility of aqueous syntheses and catalytic processes in generating these compounds with moderate to good yields (Mohan, Rao, & Adimurthy, 2013).

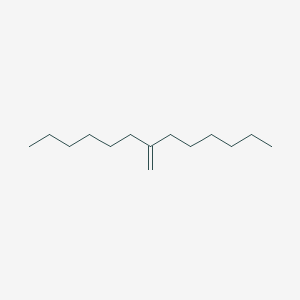

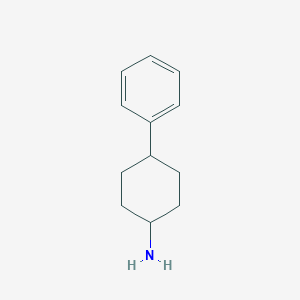

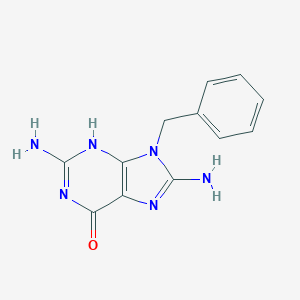

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and related derivatives have been elucidated using various spectroscopic techniques, including NMR, MS, and IR spectra, along with elemental analysis and X-ray crystallography. These analyses confirm the presence of the imidazo[1,2-a]pyridine skeleton and provide insights into the substitution patterns that influence the compound's reactivity and properties (Yan et al., 2009).

Chemical Reactions and Properties

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile participates in various chemical reactions, including multicomponent reactions, which allow for the efficient synthesis of novel derivatives. For instance, the iron(II)-catalyzed denitration reaction has been applied to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins, showcasing the compound's versatility in synthetic chemistry (Yan et al., 2012).

科学的研究の応用

抗菌活性

2-メチルイミダゾ[1,2-a]ピリジンは、3-ブロモ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムブロミドの合成に使用されており、これは黄色ブドウ球菌に対する抗菌特性を示しています . この化合物は、2-メチルイミダゾ[1,2-a]ピリジンと臭素の反応によって生成されました .

有機合成

2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニトリルを含むイミダゾ[1,2-a]ピリジンは、有機合成における貴重な複素環骨格です . それらは、遷移金属触媒、金属フリー酸化、および光触媒戦略を通じてイミダゾ[1,2-a]ピリジン誘導体の構築に使用されます .

医薬品化学

イミダゾ[1,2-a]ピリジンは、医薬品化学においても重要です . それらは、ゾリムジン(抗潰瘍薬)、ゾルピデム(不眠症の治療および脳機能不全の回復のための薬)、サリピデム(鎮静剤および不安解消薬)など、多くの有効な医薬品成分の分子に見られます .

抗がん活性

2-メチルイミダゾ[1,2-a]ピリジン誘導体は、その潜在的な抗がん活性について研究されてきました . しかし、それらの作用機序とそのがん治療における潜在的な用途を完全に理解するには、さらなる研究が必要です。

生物活性

2-メチルイミダゾ[1,2-a]ピリジンの誘導体は、広範囲の生物学的効果に関して特徴付けられています。抗腫瘍、血糖降下、抗ウイルス、抗菌、抗真菌、抗炎症、解熱、鎮痛、免疫調節、および鎮静作用です .

材料科学

2-メチルイミダゾ[1,2-a]ピリジンを含むイミダゾピリジンは、その構造的特徴のために材料科学においても有用です . それは、感光性染料、データストレージ用の光学メディア、殺虫剤、および殺菌剤の役割を果たしています<a aria-label="1: Imidazopyridine, including 2-Methylimidazo[1,2-a]pyridine, is also useful in material science because of its structural character4" data-citationid="973d0a22-16ed-30e1-23c8-fd82bcd8492a-32" h="ID=SERP,5015.1" href="https

作用機序

Target of Action

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have been shown to possess significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets through various mechanisms . For instance, some derivatives have been found to inhibit the growth of bacterial cells, leading to their death .

Biochemical Pathways

Given its potential anti-tuberculosis activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .

Result of Action

The result of the action of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is likely to be the inhibition of the growth of tuberculosis bacteria, leading to a reduction in the bacterial load . This is based on the known effects of other imidazo[1,2-a]pyridine derivatives .

将来の方向性

特性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDVCYJDLHGGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941534 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19768-70-8 | |

| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)